N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide;dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of RG7741 (dihydrochloride) is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: RG7741 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of RG7741 (dihydrochloride), which are used for further research and development .
Scientific Research Applications
RG7741 (dihydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
RG7741 (dihydrochloride) exerts its effects by selectively inhibiting checkpoint kinase 1 (Chk1), an enzyme that plays a critical role in the DNA damage response pathway. By inhibiting Chk1, RG7741 (dihydrochloride) prevents the repair of damaged DNA, leading to increased DNA damage, replication stress, and cell death . This mechanism is particularly effective in cancer cells, which rely on Chk1 for survival under conditions of high DNA damage .
Comparison with Similar Compounds
LY2603618: A Chk1 inhibitor that has shown efficacy in combination with other chemotherapeutic agents.
MK-8776: A Chk1 inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness of RG7741 (dihydrochloride): RG7741 (dihydrochloride) is unique due to its high selectivity and potency as a Chk1 inhibitor. It has demonstrated superior efficacy in promoting DNA damage and cell death compared to other Chk1 inhibitors, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C16H22BrCl2N5O |
---|---|
Molecular Weight |
451.2 g/mol |
IUPAC Name |
N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide;dihydrochloride |
InChI |
InChI=1S/C16H20BrN5O.2ClH/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9;;/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23);2*1H/t10-;;/m1../s1 |
InChI Key |
OYMHZTORKRPOBI-YQFADDPSSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N.Cl.Cl |
Canonical SMILES |
C1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N.Cl.Cl |
Origin of Product |
United States |
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